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Compound Name:

bromophenyl) Thiazole
CAS No.: 886367-82-4
Cat. No.: B3294084

Get Quote

For researchers, scientists, and drug development professionals engaged in the synthesis and
characterization of novel heterocyclic compounds, a thorough understanding of their
spectroscopic properties is paramount. This guide provides an in-depth spectroscopic
characterization of 2-bromo-4-(3-bromophenyl)thiazole, a molecule of interest in medicinal
chemistry and materials science. By leveraging comparative data from structurally similar
analogs, this document offers a detailed analysis of the expected spectral features, enabling
unambiguous structural elucidation and purity assessment.

Introduction

2-bromo-4-(3-bromophenyl)thiazole belongs to the family of 2,4-disubstituted thiazoles, a
scaffold known for a wide range of biological activities. The presence of two bromine atoms and
a thiazole core imparts specific electronic and steric properties that can be precisely mapped
using a suite of spectroscopic techniques. This guide will dissect the expected outcomes from
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our analysis is grounded in
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the fundamental principles of each technique and supported by experimental data from closely
related compounds to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a
molecule. For 2-bromo-4-(3-bromophenyl)thiazole, both *H and 3C NMR will provide a
detailed picture of the chemical environment of each hydrogen and carbon atom.

'H NMR Spectroscopy

The proton NMR spectrum of 2-bromo-4-(3-bromophenyl)thiazole is expected to show
distinct signals for the thiazole proton and the protons of the 3-bromophenyl ring. The chemical
shifts are influenced by the electron-withdrawing nature of the bromine atoms and the aromatic
thiazole ring.

Expected *H NMR Signals for 2-bromo-4-(3-bromophenyl)thiazole:
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Expected Coupling
Proton Chemical Shift  Multiplicity Constant (J, Rationale

(3, ppm) Hz)

The proton at the
5-position of the
thiazole ring is
expected to be a
singlet and
appear at a
downfield region
due to the
deshielding
Thiazole H-5 ~8.0-8.3 Singlet - effect of the
adjacent sulfur
and nitrogen
atoms. For the
analogous 2-
bromo-4-phenyl-
1,3-thiazole, this
proton appears
as a singlet at o
8.16 ppm.[1]

This proton is
ortho to the
thiazole ring and
meta to the

Phenyl H-2' ~8.1-8.3 Triplet (t) ~1.8 bromine atom. It
is expected to be
a triplet due to
coupling with H-
4' and H-6'.

Phenyl H-4' ~7.8-8.0 Doublet of ~7.8,~1.4 This proton is
triplets (dt) or meta to the
Multiplet (m) thiazole ring and
ortho to the

bromine atom,
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leading to a
complex splitting

pattern.

This proton is

para to the
Phenyl H-5' ~7.3-75 Triplet (1) ~7.9 thiazole ring and

meta to the

bromine atom.

This proton is
ortho to both the

thiazole ring and

Doublet of )
the bromine
Phenyl H-6' ~7.9-8.1 triplets (dt) or ~7.8,~1.4 o
. atom, resulting in
Multiplet (m) ) ]
a downfield shift
and complex
splitting.
Comparative *H NMR Data:
Compound Thiazole H-5 (ppm) Aromatic Protons (ppm)
2-bromo-4-phenyl-1,3- 8.16 (3) 7.92 (d, 2H), 7.46 (t, 2H), 7.40-
16 (s
thiazole[1] 7.37 (m, 1H)
4-(4-bromophenyl)-2-amino
6.70 (s) 7.60 (d, 2H), 7.30 (d, 2H)

thiazole[2]

The comparison highlights that the position and substitution of the phenyl ring, as well as the
substituent at the 2-position of the thiazole, significantly influence the chemical shifts. The
electron-donating amino group in 4-(4-bromophenyl)-2-amino thiazole shifts the thiazole proton
upfield compared to the bromo-substituted analog.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule. The
presence of two bromine atoms will have a noticeable effect on the chemical shifts of the
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carbons to which they are attached.

Expected 13C NMR Signals for 2-bromo-4-(3-bromophenyl)thiazole:

Expected Chemical Shift

Carbon Rationale
(3, ppm)
The carbon bearing the
Thiazole C-2 ~140 - 145 bromine atom is expected to
be significantly deshielded.
The carbon attached to the
phenyl ring will be downfield.
Thiazole C-4 ~150 - 155 In 2-alkyl-4-arylthiazoles, this
carbon appears in the range of
0 153-158 ppm.[3]
This carbon is typically found
Thiazole C-5 ~115-120 in the more upfield region of
the thiazole ring carbons.
The ipso-carbon attached to
Phenyl C-1' ~135- 140 _ _
the thiazole ring.
Phenyl C-2' ~125-130
The carbon attached to the
Phenyl C-3' ~120 - 125 bromine atom will be shifted
downfield.
Phenyl C-4' ~130- 135
Phenyl C-5' ~128 - 133
Phenyl C-6' ~123-128

Comparative 3C NMR Data:
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Compound Thiazole C-2 (ppm) Thiazole C-4 (ppm) Thiazole C-5 (ppm)
2-Methyl-4-(4-

phenoxyphenyl)thiazol  169.2 153.4 108.4

e[3]

4-(4-bromophenyl)-2-
_ _ 168 160 101
amino thiazole[2]

The comparative data illustrates the significant downfield shift of C-2 when substituted with a
methyl or amino group. The presence of a bromine atom at C-2 in our target molecule is
expected to result in a more upfield chemical shift for this carbon compared to these analogs,
but still in a deshielded region.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The IR spectrum of 2-bromo-4-(3-bromophenyl)thiazole will be characterized by
vibrations of the thiazole ring and the substituted benzene ring.

Expected IR Absorption Bands for 2-bromo-4-(3-bromophenyl)thiazole:
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Wavenumber (cm~?)

Vibration Rationale

~3100 - 3000

Characteristic of the C-H
C-H stretching (aromatic) bonds in the thiazole and

phenyl rings.

~1600 - 1450

Vibrations of the aromatic

rings. Thiazole rings typicall
C=C and C=N stretching g ) -g ypieaty

show characteristic skeletal

vibrations in this region.

~1250 - 1000

] Vibrations associated with the
C-N and C-S stretching ) ]
thiazole ring.

~850 - 750

The substitution pattern on the
] benzene ring (meta-
C-H out-of-plane bending o o
substitution) will influence the

exact position of these bands.

~700 - 500

The presence of two C-Br
C.Br stretchi bonds is expected to give rise
-Br stretching . _
to one or more absorptions in

this region.

Comparative IR Data:

Compound

Key IR Bands (cm™?)

2-bromo-4-phenyl-1,3-thiazole[1]

3098, 3063 (C-H aromatic), 1476, 1420 (C=C,
C=N), 836, 730, 689 (C-H bending, C-Br)

3410, 3260 (N-H), 3100, 2900 (C-H), 1520,

4-[4-bromophenyl]-2-amino thiazole[2] 1450 (C=C, C=N), 810 (C-H bending), 720, 660

(C-Br)

The IR spectrum of 2-bromo-4-phenyl-1,3-thiazole provides a very close comparison for the

expected vibrational modes of the thiazole and phenyl rings in our target molecule.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and
gaining structural information from its fragmentation pattern. Due to the presence of two
bromine atoms, the mass spectrum of 2-bromo-4-(3-bromophenyl)thiazole will exhibit a
characteristic isotopic pattern.

Expected Mass Spectrum Features:

e Molecular lon Peak (M*): Bromine has two common isotopes, 7°Br and 8!Br, in an
approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show a
characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. The
nominal molecular weight of CoHsBr2NS is approximately 319 g/mol .

e Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to
proceed through the loss of bromine atoms, cleavage of the thiazole ring, and fragmentation

of the phenyl ring.

lllustrative Fragmentation Workflow:

([C9H5BrNS]+) “Br* [ [coHsNS]+
[[(%HI\?I]EEZT/[SJ}Z).HTMMOM Ring Fragments)

Bromophenyl Fragments)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-bromo-4-(3-bromophenyl)thiazole.
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UV-Vis Spectroscopy: Probing Electronic
Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The spectrum of 2-bromo-4-(3-bromophenyl)thiazole is expected to show absorption bands
corresponding to T — 1* and n — Tt* transitions within the conjugated system of the thiazole
and phenyl rings.

Expected UV-Vis Absorption:

e Amax: The maximum absorption wavelength (Amax) is expected to be in the range of 250-
350 nm. The exact position will depend on the extent of conjugation and the solvent used.
For comparison, 4-phenyl-2-amino thiazole shows a Amax at 288 nm.[2] The presence of
bromine atoms may cause a slight bathochromic (red) shift.

Experimental Protocols

For researchers aiming to replicate or verify the spectroscopic characterization, the following
general protocols are recommended.

NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin
film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
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o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

Mass Spectrometry Protocol:

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).

o Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending
on the compound's ability to be ionized.

UV-Vis Spectroscopy Protocol:

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

o Data Acquisition: Record the UV-Vis spectrum using a dual-beam UV-Vis spectrophotometer,
typically scanning from 200 to 800 nm.

Workflow for Spectroscopic Characterization:
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel
compound.

Conclusion

The comprehensive spectroscopic characterization of 2-bromo-4-(3-bromophenyl)thiazole
can be confidently achieved through a combined analysis of NMR, IR, Mass Spectrometry, and
UV-Vis data. By comparing the expected spectral features with those of structurally related
analogs, researchers can gain a high degree of confidence in their structural assignments and
purity assessments. This guide provides the foundational knowledge and comparative data
necessary to interpret the spectroscopic results for this and similar disubstituted thiazole
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derivatives, thereby facilitating the advancement of research in drug discovery and materials
science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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